Cyclohexyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOHHBRDFKZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25768-50-7 | |
| Record name | Poly(cyclohexyl methacrylate) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7051507 | |
| Record name | Cyclohexyl methacrylate | |
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Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a pleasant odor; [Hawley] | |
| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |
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| Record name | Cyclohexyl methacrylate | |
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Boiling Point |
210 °C | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
INSOL IN WATER | |
| Record name | CYCLOHEXYL METHACRYLATE | |
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Density |
0.9626 @ 20 °C/20 °C | |
| Record name | CYCLOHEXYL METHACRYLATE | |
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Vapor Pressure |
0.19 [mmHg] | |
| Record name | Cyclohexyl methacrylate | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
101-43-9 | |
| Record name | Cyclohexyl methacrylate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexyl methacrylate | |
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| Record name | CYCLOHEXYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |
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| Record name | Cyclohexyl methacrylate | |
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| Record name | Cyclohexyl methacrylate | |
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| Record name | CYCLOHEXYL METHACRYLATE | |
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| Record name | CYCLOHEXYL METHACRYLATE | |
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Cyclohexyl Methacrylate Chma in Advanced Polymer Science
Monomer Characteristics and Reactivity in Polymer Systems
CHMA is characterized by its high reactivity and hydrophobic nature. sinorawchemical.com It can form both homopolymers and copolymers. jamorin.comspecialchem.comkowachemical.comjamorin.comzk-fy.com Copolymers of CHMA can be synthesized with a wide array of other monomers, including (meth)acrylic acid and its salts, amides, and esters, as well as acrylonitrile (B1666552), maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene (B11656), and butadiene. jamorin.comjamorin.com This versatility makes it a valuable component for chemical synthesis, as it readily participates in addition reactions with numerous organic and inorganic compounds. jamorin.comjamorin.comspecialchem.com
Structure-Reactivity Relationships in Cyclohexyl Methacrylate (B99206) Polymerization
The reactivity of monomers like cyclohexyl methacrylate in polymerization is intrinsically linked to their molecular structure. mdpi.comacs.orgepa.gov The presence of a substituent group, such as the cyclohexyl group, introduces rotational degrees of freedom that can significantly influence the reactivity of the radical species during polymerization. mdpi.com The geometry of these radicals and their reactivity are closely correlated. mdpi.com
In the context of methacrylate polymerization, the structure of the monomer plays a critical role in determining the kinetics of the reaction. For instance, in certain polymerization systems, the structure of the initiator and its interaction with the monomer can exhibit remarkable selectivity. Initiators with smaller silyl (B83357) groups may favor the polymerization of methacrylates, while those with bulkier groups can be more effective for acrylates. acs.orgepa.gov
Influence of Cyclohexyl Group on Monomer Properties in Polymerization
The cyclohexyl group in CHMA imparts several key properties to the resulting polymers. This bulky, cyclic hydrophobic group contributes to enhanced chemical resistance, hydrolytic stability, hardness, scratch resistance, and weatherability. jamorin.comspecialchem.comkowachemical.com The presence of the cyclohexyl group also increases the flexibility and stability of the polymer chains, making them suitable for a broader range of applications. solubilityofthings.com
From a physical properties perspective, the cyclohexyl group influences the polymer's glass transition temperature (Tg). The homopolymer of CHMA, poly(this compound) (PCHMA), has a reported Tg of 105 °C. jamorin.com The steric hindrance provided by the cyclohexyl ring can slow down the reaction rate during polymerization compared to monomers with less bulky side groups. mdpi.com
Impact of Inhibitors on this compound Polymerization
Inhibitors are crucial for preventing the spontaneous or premature polymerization of reactive monomers like this compound, especially during storage and transportation. nih.gov These chemical agents function by terminating the propagation step of the polymerization reaction by reacting with the growing polymer chains. nih.gov The presence of oxygen is often required for the stabilizer to function effectively, and CHMA should be stored under air rather than inert gases. jamorin.comzk-fy.com
The effectiveness of an inhibitor can be influenced by various factors, including temperature and the presence of contaminants. For instance, iron(III) ions have been identified as weak polymerization initiators, which can be a concern if carbon steel is used for storage tanks. jamorin.com To prevent unwanted polymerization, storage temperatures should not exceed 35°C. jamorin.comzk-fy.com
Homopolymerization of this compound
The homopolymer of this compound, poly(this compound) (PCHMA), is synthesized through the polymerization of the CHMA monomer. This process can be achieved through various techniques, including controlled radical polymerization methods that allow for precise control over the polymer's molecular weight and structure.
Controlled Radical Polymerization Techniques for Poly(this compound) (PCHMA) Synthesis
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. sigmaaldrich.com These methods, such as Atom Transfer Radical Polymerization (ATRP), enable the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.comresearchgate.net
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a widely utilized controlled radical polymerization technique for synthesizing PCHMA. epa.gov This method allows for the controlled polymerization of CHMA, leading to polymers with predictable molecular weights and low polydispersity. epa.gov
A study on the ATRP of CHMA was conducted at 40°C using a catalytic system of CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine with ethyl 2-bromoisobutyrate as the initiator. epa.gov The polymerization was performed in bulk and in various solvents. While bulk polymerization resulted in a controlled process, the concentration of active species was high. The addition of a solvent was found to be necessary to moderate the polymerization rate. epa.gov Well-controlled polymers were successfully obtained in solvents such as toluene, diphenyl ether, and benzonitrile. epa.gov
The living character of the PCHMA synthesized via ATRP was demonstrated by its use as a macroinitiator for the synthesis of block copolymers, such as poly(this compound)-b-poly(tert-butyl methacrylate). epa.gov Furthermore, difunctional initiators have been employed to create triblock copolymers like poly(tert-butyl methacrylate)-b-poly(this compound)-b-poly(tert-butyl methacrylate), with the resulting polymers showing molecular weights close to theoretical values and narrow molecular weight distributions, confirming the living and controlled nature of the polymerization. epa.gov
| Initiator System | Solvent | Temperature (°C) | Result |
| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Bulk | 40 | Controlled polymerization, high concentration of active species |
| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Toluene | 40 | Well-controlled polymer |
| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Diphenyl ether | 40 | Well-controlled polymer |
| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Benzonitrile | 40 | Well-controlled polymer |
| 1,4-bis(bromoisobutyryloxy) benzene | Not specified | Not specified | Synthesis of triblock copolymers with controlled molecular weight |
| 1,2-bis(bromoisobutyryloxy) ethane | Not specified | Not specified | Synthesis of triblock copolymers with controlled molecular weight |
Photo-RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. The photo-induced variant of this technique, Photo-RAFT, offers the advantage of temporal and spatial control over the polymerization process through the use of light.
In the context of this compound (CHMA), Photo-RAFT polymerization has been successfully demonstrated. Studies have shown that the controlled radical polymerization of CHMA can be achieved at ambient temperatures using various chain transfer agents (CTAs) via single electron transfer-radical addition fragmentation chain transfer (SET-RAFT). researchgate.net This method has yielded poly(this compound) (PCHMA) with a narrow molecular weight distribution (Mw/Mn < 1.25). researchgate.net The polymerization rate exhibits first-order kinetics with respect to monomer conversion, and the molecular weight of the resulting polymer increases linearly with conversion, indicating a controlled process. researchgate.net
Research has also explored the synthesis of novel CTAs for this process, including fluorescein-based initiators and CTAs with different end groups like cyano and carboxylic acid. researchgate.net It has been observed that certain CTAs provide better control over the propagation step, which is attributed to the R group's ability to readily fragment into radicals at ambient temperatures. researchgate.net
Furthermore, block copolymers such as P(CHMA-b-t-BMA) have been synthesized using PCHMA macroinitiators prepared via SET-RAFT. These block copolymers have shown lower polydispersity indices compared to those synthesized via atom transfer radical polymerization (ATRP), highlighting the effectiveness of the SET-RAFT technique in producing well-defined block copolymers. researchgate.net
Living Anionic Polymerization of this compound
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. However, the anionic polymerization of methacrylates, including this compound (CHMA), can be challenging due to potential side reactions.
To achieve a "living" process for alkyl methacrylates, it is often necessary to use a highly charge-delocalized and sterically hindered initiator, even without the addition of a ligand, particularly in THF at low temperatures. uliege.be The use of a simple alkyl organolithium initiator can be problematic due to its small size and high nucleophilicity. uliege.be
One successful approach involves the use of a simple alkyl lithium initiator like sec-butyl lithium (sBuLi) complexed with lithium chloride (LiCl). uliege.be While the homopolymerization of some methacrylates under these conditions can be ill-controlled, the homopolymerization of tert-butyl methacrylate (tBuMA) has been shown to proceed in a living manner. uliege.be This success has paved the way for the synthesis of block copolymers. For instance, well-defined block copolymers such as PtBuMA-b-PCHMA could theoretically be synthesized with predictable molecular weights and narrow molecular weight distributions using this method. The process typically involves polymerizing tBuMA first, followed by the addition of the second methacrylate monomer.
Surface-initiated living anionic polymerization (SI-LAP) has also been investigated for various methacrylate monomers on porous polystyrene microparticles. acs.org This technique allows for uniform functionalization of surfaces and has been successfully applied to monomers like methyl methacrylate (MMA) and 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS). acs.org The principles of this method could be extended to CHMA to create functionalized particles with PCHMA chains.
Emulsion Polymerization for Poly(this compound) Nanoparticles
Emulsion polymerization is a widely used technique for producing polymer nanoparticles. In the case of this compound (CHMA), this method has been employed to synthesize poly(this compound) (PCHMA) nanoparticles.
Studies have investigated the characteristics of CHMA emulsion polymerization, focusing on the influence of surfactants and initiator concentrations. epa.gov A mixed-surfactant system of sodium dodecyl sulfate (B86663) (SDS) and a nonionic surfactant has been used, and a correlation was found between the particle size and the amounts of these surfactants. epa.gov The formation of microglobules at the early stages of conversion has also been observed. epa.gov The effect of the initiator, potassium persulfate (K2S2O8), content on the polymerization has also been a subject of study. epa.gov
A modified microemulsion polymerization procedure has been developed to produce nanoscale PCHMA particles with high syndiotacticity (61–72% rr) and low isotacticity (1–3% mm). tandfonline.comresearchgate.net The resulting polymers exhibit higher glass transition temperatures (Tg) than those reported in the literature for PCHMA prepared by other methods. tandfonline.comresearchgate.net The properties of the polymer, including particle size, molecular weight, tacticity, and Tg, are influenced by the reaction conditions. tandfonline.comresearchgate.net Specifically, smaller particle sizes are associated with higher syndiotacticity, lower isotacticity, and greater molecular weight, which in turn leads to a higher Tg. tandfonline.comresearchgate.net This suggests a unique mechanism for rich-syndiotacticity in this polymerization method. tandfonline.com
The table below summarizes the findings from a study on the modified microemulsion polymerization of CHMA:
| Property | Observation |
| Tacticity | High syndiotactic content (61-72% rr), low isotactic content (1-3% mm). tandfonline.comresearchgate.net |
| Glass Transition Temperature (Tg) | Higher than conventionally reported values. tandfonline.comresearchgate.net |
| Particle Size | Inversely correlated with syndiotacticity and molecular weight. tandfonline.comresearchgate.net |
| Molecular Weight | Inversely correlated with particle size. tandfonline.comresearchgate.net |
Plasma Polymerization for Thin Film Formation
Plasma polymerization, specifically Plasma Enhanced Chemical Vapor Deposition (PECVD), is a technique used to deposit thin polymer films onto various substrates. This method has been utilized to create thin films of poly(this compound) (PCHMA). researchgate.net
In this process, CHMA monomer vapor is introduced into a vacuum chamber where plasma is generated. researchgate.net The plasma, inductively coupled through a quartz window, initiates the polymerization and crosslinking of the monomer, leading to the deposition of a PCHMA thin film on a substrate, such as a silicon wafer. researchgate.netresearchgate.net PCHMA is a desirable material for certain applications, like sacrificial layers, due to its hydrophobicity and clean decomposition upon thermal annealing. researchgate.net
The properties of the deposited films, including deposition rate and structural characteristics, are influenced by plasma power and substrate temperature. researchgate.net Research has shown that ion bombardment during plasma polymerization can lead to the formation of crosslinked thin films without the need for a separate crosslinking agent. researchgate.net This is a key advantage over other chemical vapor deposition techniques like initiated CVD (iCVD), where a crosslinker is typically required to produce robust films. researchgate.net
The ability to form crosslinked polymeric structures with a tailored crosslink density by adjusting parameters like temperature, pressure, and power makes plasma polymerization a versatile method for fabricating thin films with specific properties for various applications. google.com
Copolymerization of this compound
This compound (CHMA) is frequently used as a comonomer in the synthesis of copolymers to impart specific properties to the final material. Its bulky, hydrophobic cyclohexyl group can enhance properties such as chemical resistance, hardness, and weatherability. kowachemical.combarentz-na.comspecialchem.com
This compound in Acrylic Copolymers
CHMA can be copolymerized with a wide variety of monomers to create acrylic copolymers. These comonomers include acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene. kowachemical.combarentz-na.comjamorin.comjamorin.com The incorporation of CHMA into these copolymers can impart several desirable properties:
Hydrophobicity: The cyclohexyl group increases the water-repellent nature of the polymer. kowachemical.comspecialchem.com
Chemical Resistance: The bulky side group can protect the polymer backbone from chemical attack. kowachemical.combarentz-na.comspecialchem.com
Hardness and Scratch Resistance: The rigid cyclic structure contributes to a harder and more scratch-resistant surface. kowachemical.combarentz-na.com
Weatherability: CHMA can improve the resistance of the polymer to degradation from UV light and other environmental factors. kowachemical.comspecialchem.com
Adhesion: It can enhance the adhesive properties of the copolymer. barentz-na.com
Heat Resistance: The presence of the cyclohexyl group can increase the thermal stability of the polymer. barentz-na.com
These properties make CHMA-containing acrylic copolymers suitable for a range of applications, including adhesives, coatings (architectural, automotive), and UV inkjet inks. kowachemical.com
Copolymerization with Hydroxyethyl Methacrylate (HEMA) and Related Methacrylates
The copolymerization of this compound (CHMA) with 2-hydroxyethyl methacrylate (HEMA) has been studied to create hydrogels and other functional materials. The combination of the hydrophobic CHMA and the hydrophilic HEMA allows for the tuning of the final copolymer's properties.
The bulk free radical copolymerization of HEMA with CHMA has been investigated across the entire composition range. researchgate.net The reactivity ratios for this copolymerization have been determined, providing insight into the incorporation of each monomer into the growing polymer chain. researchgate.net
| Monomer 1 | Monomer 2 | r1 | r2 |
| HEMA | CHMA | 1.26 researchgate.net | 0.31 researchgate.net |
The resulting poly(HEMA-co-CHMA) copolymers have been found to be predominantly syndiotactic, indicating a preference for racemic addition of the monomers during polymerization. researchgate.net The diffusion of water into these copolymers has been studied and found to follow Fickian behavior. researchgate.net
Copolymers of HEMA with other methacrylates, such as n-butyl methacrylate (BMA), have also been extensively studied. researchgate.netmdpi.com The knowledge gained from these systems, particularly regarding the influence of hydrogen bonding on copolymerization kinetics, can be applied to the HEMA/CHMA system. mdpi.com For instance, the choice of solvent can significantly impact the relative reactivities of the monomers by influencing hydrogen bonding interactions. mdpi.com
Copolymerization with Styrenic Monomers
The copolymerization of this compound (CHMA) with styrenic monomers has been a subject of significant research, particularly focusing on the miscibility and phase behavior of the resulting polymer blends. Blends of poly(this compound) (PCHMA) with styrenic polymers often exhibit interesting thermodynamic properties, such as lower critical solution temperature (LCST) behavior, where the blend is miscible at lower temperatures and phase-separates upon heating. whiterose.ac.uk
A study on the thermodynamics of a blend of PCHMA and deuterated polystyrene (dPS) revealed that it is a highly interacting, partially miscible blend. whiterose.ac.uknih.gov The phase boundary for this system occurs at temperatures above 200 °C. nih.govacs.orgacs.org Small-angle neutron scattering (SANS) was employed to investigate the blend's thermodynamics, yielding the second derivative of the free energy of mixing and the effective interaction parameter. nih.govacs.org The data indicated a steep dependence of the interaction parameter with temperature, characteristic of highly interacting LCST polymer blends. whiterose.ac.uk The critical point of the phase boundary was found to be at approximately 244 °C and shifted towards the PCHMA-rich side of the composition diagram. whiterose.ac.ukacs.org
The miscibility of PCHMA with styrene copolymers has also been investigated. For instance, PCHMA is miscible with poly(styrene-co-acrylonitrile) (SAN) when the acrylonitrile (AN) content is up to 20% by weight. kpi.ua Similarly, miscibility is observed with poly(p-methylstyrene-co-acrylonitrile) (pMSAN) with an AN content up to 22% by weight. kpi.ua Beyond these acrylonitrile concentrations, the blends become immiscible. kpi.ua These miscible blends also exhibit LCST behavior, and their phase diagrams have been constructed. kpi.ua In contrast, blends of PCHMA with isotactic polystyrene (iPS) of varying compositions have been shown to be miscible, as confirmed by differential scanning calorimetry (DSC), which revealed a single glass transition temperature (Tg) for the blends. noveltyjournals.com
| Styrenic Monomer/Polymer | Miscibility with PCHMA | Key Findings |
| Deuterated Polystyrene (dPS) | Partially miscible, LCST behavior | Highly interacting blend with a phase boundary >200 °C. Critical point at ~244 °C. whiterose.ac.uknih.govacs.orgacs.org |
| Poly(styrene-co-acrylonitrile) (SAN) | Miscible up to 20 wt% acrylonitrile | Exhibits LCST behavior. kpi.ua |
| Poly(p-methylstyrene-co-acrylonitrile) (pMSAN) | Miscible up to 22 wt% acrylonitrile | Exhibits LCST behavior. kpi.ua |
| Isotactic Polystyrene (iPS) | Miscible | Blends show a single glass transition temperature. noveltyjournals.com |
Copolymerization with β-Myrcene
The pursuit of sustainable polymers has led to the investigation of copolymerizing conventional monomers with bio-based alternatives like β-myrcene, a terpene. A study detailed the synthesis of copolymers from this compound and β-myrcene using an environmentally friendly emulsion polymerization method. impactfactor.orgresearchgate.netresearchgate.net In this process, a 50/50 ratio of the monomers was used with ammonium (B1175870) persulfate as the initiator, sodium dodecyl sulfate (SDS) as the emulsifier, and sodium bicarbonate as a pH regulator. impactfactor.orgresearchgate.net
The resulting product, poly(myrcene-co-cyclohexyl methacrylate), was a soft, light yellow latex, indicating its potential use in creating semi-synthetic rubber. impactfactor.org The polymerization rate was observed to be influenced by the side chain length of the methacrylate monomer, with an increase in side chain length and the presence of aromatic rings leading to a decrease in the reaction rate. impactfactor.org The optimal conditions for this specific copolymerization were determined to be a temperature of 60°C for a duration of 20 hours. impactfactor.org
Characterization of the synthesized copolymer was performed using Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR), all of which confirmed the chemical structure of the copolymer. impactfactor.org The glass transition temperature (Tg) of the poly(myrcene-co-cyclohexyl methacrylate) was found to be in the range of 116–117 °C, which is comparable to that of methacrylate homopolymers. impactfactor.org
| Parameter | Value/Observation |
| Monomers | This compound, β-Myrcene |
| Polymerization Method | Emulsion Polymerization |
| Initiator | Ammonium persulfate |
| Emulsifier | Sodium dodecyl sulfate (SDS) |
| Monomer Ratio | 50/50 |
| Optimal Reaction Temperature | 60°C |
| Optimal Reaction Time | 20 hours |
| Product Appearance | Soft, light yellow latex |
| Glass Transition Temperature (Tg) | 116–117 °C |
Functionalized this compound Copolymers with Photo-Reactive Side Chains
Functionalized copolymers of this compound with photo-reactive side chains have been synthesized for applications in photolithography and material science. These copolymers can act as photopolymers, forming cross-linked networks upon exposure to light, which is useful for creating negative image patterns. researchgate.netjst.go.jp
In one study, three series of CHMA-based copolymers were synthesized with side chains containing carbon-carbon double bonds (C=C). researchgate.netjst.go.jp When combined with a suitable radical photoinitiator, such as an oxime ester or a triazine type, and exposed to 365 nm light, these polymers successfully produced negative patterns with micrometer resolution. researchgate.netjst.go.jp A correlation was observed between the photochemical reactivity and both the length of the side chain and the density of these reactive side chains within the PCHMA main chain. researchgate.netjst.go.jp The bulky, nonpolar cyclohexyl groups are thought to sterically push out the polar reactive side chains, and the length and density of these side chains control the cross-linking efficiency. researchgate.netjst.go.jp
Another approach involves the synthesis of a novel network-structured polymer/clay nanocomposite. researchgate.net This was achieved by first preparing an atom transfer radical polymerization (ATRP) initiator-modified montmorillonite (B579905) (MMT) clay. researchgate.net Subsequently, this compound and 2-hydroxyethyl methacrylate were copolymerized via ATRP from the surface of the MMT, forming PCHMA-co-PHEMA/MMT nanocomposites. researchgate.net Methacrylate groups were then introduced into the nanocomposite structure by reacting the hydroxyl groups of the PHEMA units with 2-isocyanatoethyl methacrylate. researchgate.net Finally, upon irradiation in the presence of a long-wavelength absorbing photoinitiator, these functionalized nanocomposites formed a network structure. researchgate.net
| System | Synthesis Approach | Functional Component | Application |
| CHMA-based copolymers | Free radical polymerization | Photo-reactive side chains (C=C) | Negative photoresist for 365 nm light researchgate.netjst.go.jp |
| PCHMA-co-PHEMA/MMT nanocomposite | Atom Transfer Radical Polymerization (ATRP) and subsequent functionalization | Methacrylate groups on PHEMA units | Photoinduced cross-linking for network structured nanocomposites researchgate.net |
Synthesis of Sulfurized this compound Polymers
The development of sulfur-containing polymers is a growing area of interest, particularly for applications in energy storage and high-refractive-index materials. A novel, room-temperature synthesis method has been developed for creating sulfurized polymers from methacrylate derivatives, including this compound. rsc.orgrsc.orgresearchgate.net
This one-step polymerization process involves the copolymerization of the methacrylate monomer with elemental sulfur. rsc.org The reaction is initiated by sodium thiophenolate, which triggers the formation of a crucial S⁻ initiator intermediate. rsc.org Specifically, a solution of sulfur, this compound, and a small amount of sodium thiophenolate is stirred at room temperature for 24 hours. rsc.org The resulting sulfurized polymer, designated as SP-2 in the study, is then precipitated in methanol. rsc.org
This room-temperature approach is a significant advancement over traditional methods for producing sulfur-based polymers, which often require harsh thermal treatments at temperatures exceeding 120 °C. rsc.org The this compound-based sulfurized polymer (SP-2) has shown promise as a cathode material for rechargeable lithium batteries, exhibiting both high capacity and stability over a wide temperature range (0–60 °C). rsc.orgrsc.orgresearchgate.net This synthesis strategy is not only simpler and more scalable but also provides a pathway to convert low-cost elemental sulfur into high-value organic electrode materials. rsc.org Furthermore, these sulfur-containing polymers can exhibit a high refractive index (up to 1.72) while maintaining high transparency in the visible light spectrum. acs.org
| Parameter | Description |
| Monomers | This compound, Elemental Sulfur |
| Polymerization Method | Room-temperature copolymerization |
| Initiator | Sodium thiophenolate |
| Reaction Time | 24 hours |
| Product Name (in study) | SP-2 |
| Key Property | High capacity and stability as a cathode material rsc.orgrsc.orgresearchgate.net |
| Potential Application | Rechargeable lithium batteries rsc.orgrsc.orgresearchgate.net |
Polymer Blends Involving Poly(this compound)
The miscibility of poly(this compound) (PCHMA) with other polymers is a critical factor in the design of new materials with tailored properties. The bulky cyclohexyl group significantly influences its interaction with other polymers. researchgate.net
Blends of PCHMA with styrenic polymers have been extensively studied. PCHMA is miscible with atactic polystyrene (PS), particularly at lower molecular weights of PS, and poly(α-methyl styrene) (PαMS) over a wide range of molecular weights. noveltyjournals.comresearchgate.net These blends typically exhibit lower critical solution temperature (LCST) phase behavior, meaning they are miscible at lower temperatures and phase separate upon heating. whiterose.ac.ukresearchgate.net The blend of PCHMA and deuterated polystyrene (dPS), for example, is partially miscible with a phase boundary above 200°C. nih.govacs.orgacs.org Similarly, PCHMA is miscible with isotactic polystyrene (iPS), showing a single, composition-dependent glass transition temperature (Tg), which is a hallmark of miscible polymer blends. noveltyjournals.com
The miscibility of PCHMA with copolymers containing styrenic units has also been explored. It is miscible with poly(styrene-co-acrylonitrile) (SAN) and poly(p-methylstyrene-co-acrylonitrile) (pMSAN), but only within a specific range of acrylonitrile content (up to 20 wt% for SAN and 22 wt% for pMSAN). kpi.ua
PCHMA also forms miscible blends with other acrylic polymers. For instance, PCHMA and poly(cyclohexyl acrylate) (PCHA) form a compatible pair. acs.org The local segmental dynamics of this miscible blend have been studied, revealing specific chain dynamics for each component even with a single observed Tg. acs.org
| Blend Partner | Miscibility | Phase Behavior |
| Polystyrene (PS) | Miscible (especially with low MW PS) | LCST noveltyjournals.comcmu.edu |
| Poly(α-methyl styrene) (PαMS) | Miscible | LCST researchgate.net |
| Deuterated Polystyrene (dPS) | Partially Miscible | LCST (>200 °C) nih.govacs.orgacs.org |
| Isotactic Polystyrene (iPS) | Miscible | Single Tg noveltyjournals.com |
| Poly(styrene-co-acrylonitrile) (SAN) | Miscible (up to 20 wt% AN) | LCST kpi.ua |
| Poly(p-methylstyrene-co-acrylonitrile) (pMSAN) | Miscible (up to 22 wt% AN) | LCST kpi.ua |
| Poly(cyclohexyl acrylate) (PCHA) | Miscible | Single Tg acs.org |
The thermodynamic interactions between poly(this compound) (PCHMA) and various low molecular weight compounds (solutes or probes) have been systematically investigated using inverse gas chromatography (IGC). chrom-china.comnih.govresearchgate.netchrom-china.com This technique allows for the determination of key thermodynamic parameters that describe the interactions within a polymer-solute system. chrom-china.comnih.gov
In a comprehensive study, the retention times of a series of probes with different chemical functionalities (alkanes, alcohols, ketones, and aromatics) on a PCHMA-coated column were measured over a range of temperatures. chrom-china.comnih.govresearchgate.netchrom-china.com From these measurements, several important parameters were calculated. The glass transition temperature (Tg) of PCHMA was determined to be 373 K (100 °C) from the relationship between the specific retention volume and temperature. chrom-china.comnih.govresearchgate.netresearchgate.net
Above the Tg, thermodynamic parameters related to the mixing of the polymer and solute at infinite dilution were determined. These include the partial molar heat of mixing (ΔH₁∞), the partial molar free energy of mixing (ΔG₁∞), and the Flory-Huggins interaction parameter (χ₁₂∞). chrom-china.comnih.gov The Flory-Huggins parameter is a crucial measure of the interaction between the polymer and the solute; a lower value generally indicates more favorable interactions. The solubility parameter (δ₂) of PCHMA was also calculated using the IGC data, providing a quantitative measure of its cohesive energy density and its potential for miscibility with other substances. chrom-china.comnih.gov
| Thermodynamic Parameter | Description | Method of Determination |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. | Determined from the plot of ln(Vg0) vs. 1/T using IGC. chrom-china.comnih.govresearchgate.netresearchgate.net |
| Partial Molar Heat of Mixing (ΔH₁∞) | The heat change upon mixing one mole of solute with a large amount of polymer. | Calculated from the temperature dependence of the specific retention volume in IGC. chrom-china.comnih.gov |
| Partial Molar Free Energy of Mixing (ΔG₁∞) | The free energy change upon mixing, indicating the spontaneity of the process. | Calculated from the specific retention volume at a given temperature using IGC. chrom-china.comnih.gov |
| Flory-Huggins Interaction Parameter (χ₁₂∞) | A dimensionless parameter describing the interaction energy between the polymer and solute. | Calculated from IGC data at various temperatures. chrom-china.comnih.gov |
| Solubility Parameter (δ₂) | A measure of the cohesive energy density of the polymer. | Determined from IGC measurements with a series of probes with known solubility parameters. chrom-china.comnih.gov |
Advanced Methodologies in Cyclohexyl Methacrylate Polymer Research
Spectroscopic and Chromatographic Characterization
The precise characterization of poly(cyclohexyl methacrylate) relies on a suite of advanced analytical techniques. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the chemical structure and stereochemistry of the polymer. Concurrently, chromatographic techniques like Gel Permeation Chromatography (GPC) and Inverse Gas Chromatography (IGC) provide critical data on molecular weight distribution and thermodynamic properties, respectively.
Fourier Transform Infrared (FTIR) Spectroscopy in Polymer Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, confirming the polymerization of the cyclohexyl methacrylate (B99206) monomer. The polymerization process can be monitored by the disappearance of the absorption band corresponding to the C=C double bond of the monomer, typically observed around 1636-1640 cm⁻¹. plos.orgresearchgate.net
The resulting poly(this compound) spectrum is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. culturalheritage.orgekb.eg Additionally, the characteristic C-O-C stretching vibrations of the ester group are observed in the region of 1300-1100 cm⁻¹. Specifically, bands around 1320 cm⁻¹ and 1300 cm⁻¹ are attributed to the C-O stretch. plos.orgresearchgate.net The presence of the cyclohexyl group is confirmed by the C-H stretching and bending vibrations of the saturated ring system.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1730 | C=O stretching of the ester group | culturalheritage.orgekb.eg |
| 1636-1640 | C=C stretching of the monomer (disappears upon polymerization) | plos.orgresearchgate.net |
| ~1320 | C-O stretching | plos.orgresearchgate.net |
| ~1300 | C-O stretching | plos.orgresearchgate.net |
| 1300-1100 | C-O-C stretching vibrations | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Tacticity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of poly(this compound), providing insights into its chemical structure and stereochemistry (tacticity). Both ¹H and ¹³C NMR are employed to obtain a comprehensive understanding of the polymer's microstructure.
¹H NMR: The ¹H NMR spectrum of the this compound monomer shows characteristic signals for the vinyl protons at approximately 6.08 ppm and 5.52 ppm, and the methoxy (B1213986) proton of the cyclohexyl ring at around 4.85 ppm. chemicalbook.com The disappearance of the vinyl proton signals upon polymerization confirms the conversion of the monomer to the polymer. In the polymer's spectrum, broad resonances corresponding to the polymer backbone and the cyclohexyl ring protons are observed.
¹³C NMR: The ¹³C NMR spectrum of the monomer exhibits distinct peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the cyclohexyl ring. rsc.org In the polymer, the chemical shifts of the carbonyl carbon and the α-methyl carbon are particularly sensitive to the stereochemical arrangement of the monomer units along the polymer chain.
Tacticity Determination: Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. The three main types of tacticity are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). In poly(methacrylates), the tacticity can be determined by analyzing the splitting of the α-methyl proton signal in the ¹H NMR spectrum and the chemical shifts of the α-methyl and carbonyl carbons in the ¹³C NMR spectrum. ippi.ac.ir For instance, a poly(this compound) sample synthesized by anionic polymerization was reported to have a syndiotactic to heterotactic ratio of approximately 65:45, indicating a predominantly syndiotactic structure. polymersource.ca
| Proton | Chemical Shift (ppm) | Reference |
|---|---|---|
| Vinyl Proton | 6.082 | chemicalbook.com |
| Vinyl Proton | 5.517 | chemicalbook.com |
| Methoxy Proton (Cyclohexyl) | 4.85 | chemicalbook.com |
| Methyl Protons | 1.937 | chemicalbook.com |
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight distribution of polymers like poly(this compound). This method separates polymer molecules based on their hydrodynamic volume in solution. The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution.
For poly(this compound), GPC is typically performed using tetrahydrofuran (B95107) (THF) as the eluent. polymersource.ca Research has reported various molecular weights and PDI values for poly(this compound) depending on the synthesis method. For instance, a sample synthesized by living anionic polymerization was found to have an Mn of 70,000 g/mol and a PDI of 1.25. polymersource.ca Another commercially available poly(this compound) has an average Mw of approximately 65,000 g/mol as determined by GPC. sigmaaldrich.com
| Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|
| 70,000 | 87,500 | 1.25 | polymersource.ca |
| - | ~65,000 | - | sigmaaldrich.com |
Inverse Gas Chromatography (IGC) for Thermodynamic Properties
Inverse Gas Chromatography (IGC) is a unique and powerful technique for characterizing the thermodynamic properties of polymers in the solid state. In IGC, the polymer of interest, in this case, poly(this compound), is used as the stationary phase within the chromatographic column. Various known volatile organic compounds (probes) are then injected into the column, and their retention times are measured.
By analyzing the retention behavior of these probes at different temperatures, a wealth of thermodynamic information can be obtained. For poly(this compound), IGC has been employed to determine its glass transition temperature (Tg), which was found to be 373 K. Furthermore, this technique allows for the calculation of important thermodynamic parameters such as the Flory-Huggins interaction parameter (χ₁₂), the solubility parameter (δ₂), the partial molar heat of mixing (ΔH₁), and the partial molar free energy of mixing (ΔG₁). These parameters are crucial for understanding the polymer's solubility and its interactions with various solvents and other materials.
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 373 K | |
| Flory-Huggins Interaction Parameter (χ₁₂) | Calculated at different temperatures | |
| Solubility Parameter (δ₂) | Determined | |
| Partial Molar Heat of Mixing (ΔH₁) | Calculated | |
| Partial Molar Free Energy of Mixing (ΔG₁) | Calculated |
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, which dictate their processing conditions and end-use applications. These methods measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) in Polymer Studies
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal transitions of polymers. semanticscholar.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal properties such as the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased.
For poly(this compound), DSC is commonly used to determine its glass transition temperature. The reported Tg values for this polymer can vary depending on factors such as its molecular weight and tacticity. For example, a Tg of 86 °C was reported for a poly(this compound) sample with a number-average molecular weight of 70,000 g/mol . polymersource.ca Another source reports a Tg of 104 °C for a sample with a weight-average molecular weight of approximately 65,000 g/mol . sigmaaldrich.com These measurements are typically carried out at a heating rate of 10°C/min. polymersource.ca
| Tg (°C) | Molecular Weight Information | Reference |
|---|---|---|
| 86 | Mn = 70,000 g/mol | polymersource.ca |
| 104 | Mw ~65,000 g/mol | sigmaaldrich.com |
Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Tetrahydrofuran |
Thermogravimetric Analysis (TGA) for Polymer Stability
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as it is heated over time. In a typical TGA experiment, a small amount of the polymer is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate in a controlled atmosphere, often nitrogen or air, and the mass is continuously recorded. The resulting data, a plot of mass versus temperature, reveals the temperatures at which the polymer begins to degrade.
Research on acrylate (B77674) copolymers has shown that the incorporation of this compound can influence thermal stability. For instance, in a study on acrylate latex pressure-sensitive adhesives, the introduction of CHMA into the copolymer was found to decrease its thermal stability. tandfonline.com This is a critical consideration for applications where the polymer may be exposed to elevated temperatures.
The thermal degradation of poly(2-ethylhexyl methacrylate), a related poly(alkyl methacrylate), has been shown to have an onset temperature of approximately 255°C when heated in a nitrogen environment. polychemistry.com While specific degradation temperatures for pure PCHMA can vary based on factors like molecular weight and experimental conditions, TGA provides a reliable method for comparing the relative thermal stabilities of different PCHMA-based materials.
Table 1: TGA Data for Poly(2-ethylhexyl methacrylate) in Nitrogen
| Parameter | Value |
|---|---|
| Heating Rate | 10°C/minute |
| Onset of Thermal Degradation | ~255°C |
| Atmosphere | Nitrogen |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are indispensable for understanding the morphology of this compound polymers, from the nanoscale to the microscale. These methods provide visual evidence of the polymer's structure, which is often directly related to its physical and chemical properties.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In polymer science, TEM is used to visualize the size, shape, and distribution of different phases within a polymer matrix. For instance, in the study of acrylate latex pressure-sensitive adhesives containing this compound, TEM images revealed that the synthesized latex particles were spherical and uniform in shape. tandfonline.com This uniformity can be a critical factor in the performance of the adhesive. The preparation of samples for TEM typically involves dispersing the polymer particles onto a thin carbon-coated copper grid.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of polymers at the nanoscale. It can provide three-dimensional topographical images and can also be used to probe local mechanical properties such as adhesion and stiffness. In tapping mode AFM, a sharp tip oscillates above the sample surface, and changes in the oscillation's phase can be used to differentiate between materials with different properties. This "phase imaging" is particularly useful for visualizing the phase-separated domains in polymer blends and block copolymers. icspicorp.com
Optical microscopy, while having a lower resolution than electron microscopy, is a valuable tool for observing the larger-scale morphology of polymer blends. It is particularly useful for assessing the miscibility of different polymers. In the case of blends of poly(α-methyl styrene) (PαMS) and poly(this compound) (PCHMA), optical microscopy was used to reveal that these two polymers are completely miscible over a wide range of molecular weights. researchgate.net This is a significant finding, as miscibility in blends of styrenic and acrylic polymers is not common. researchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of PCHMA research, SEM has been employed to study the morphology of polymer blends. For the same PαMS/PCHMA blends mentioned above, SEM was used to further confirm their complete miscibility. researchgate.net SEM can also be a powerful tool for visualizing the structure of porous polymers, providing information on pore size, shape, and interconnectivity, which is crucial for applications such as scaffolds in tissue engineering.
Rheological and Mechanical Property Characterization
The rheological and mechanical properties of this compound polymers determine their behavior under deformation and flow. These properties are critical for processing and for the performance of the final product.
Dynamic Mechanical Thermal Analysis (DMTA) is a key technique used to study the viscoelastic properties of polymers as a function of temperature. In research on poly(this compound)-b-poly(iso-butyl acrylate)-b-poly(this compound) triblock copolymers, DMTA was used to evaluate the microphase segregation of the different blocks. researchgate.net This study also found that the length of the hard PCHMA blocks significantly influences the stiffness and microhardness of the copolymers, with these mechanical parameters increasing as the molecular weight of the PCHMA blocks increases. researchgate.net The viscoelastic and dielectric properties of poly(this compound) have also been investigated to understand the different relaxation processes (α, β, γ, and δ) that occur in the polymer over a range of temperatures.
Rheological Behavior of this compound-based Polymers and Formulations
Rheology is the study of the flow and deformation of matter, providing critical insights into the material's behavior during processing and application. scirp.org For polymers, key rheological properties include viscosity, which describes a fluid's resistance to flow, and its dependence on shear rate and temperature. thecosmeticchemist.com Materials can exhibit Newtonian behavior, where viscosity is constant regardless of shear rate, or non-Newtonian behaviors like shear-thinning (pseudoplasticity), where viscosity decreases as the shear rate increases. thecosmeticchemist.com
In the context of this compound (CHMA)-based polymers, rheological studies are essential for optimizing formulations for applications such as coatings and adhesives. Research into miscible blends of poly(this compound) (PCHMA) and polystyrene (PS) has demonstrated the utility of rheological analysis in understanding polymer interactions. epa.gov The viscoelastic properties of these blends have been studied over a wide temperature range, yielding crucial material parameters like Newtonian viscosity (η0), plateau modulus (Gp), and terminal relaxation time (λ0). epa.gov These parameters were found to follow a quadratic mixing rule for their logarithms, which helps in predicting the blend's final properties based on its composition. epa.gov
The viscosity of polymer solutions is influenced by factors such as molecular weight, temperature, and shear rate. ijcce.ac.ir Studies on methacrylate copolymers intended as viscosity index improvers show that as shear rate increases, the viscosity of the polymer-oil solution decreases, demonstrating pseudoplastic behavior. ijcce.ac.ir This contrasts with the Newtonian behavior of the base oil itself. ijcce.ac.ir This shear-thinning characteristic is crucial for applications where the material experiences a wide range of shear conditions. thecosmeticchemist.com
| Material System | Parameter Investigated | Key Finding | Reference |
|---|---|---|---|
| Polystyrene/Poly(this compound) Blends | Viscoelastic Properties (η0, Gp, λ0) | Material parameters follow a logarithmic quadratic mixing rule, indicating miscibility and allowing for property prediction. | epa.gov |
| Methacrylate Copolymers in Lube Oil | Viscosity vs. Shear Rate | Copolymer solutions exhibit pseudoplastic (shear-thinning) behavior, while the base oil is Newtonian. | ijcce.ac.ir |
Dynamic Mechanical Thermal Analysis (DMTA) of Poly(this compound) Copolymers
Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for measuring the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. youtube.comfree.fr It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the calculation of the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle, tan delta (tan δ). youtube.comtainstruments.com The storage modulus represents the elastic portion of the material's response (its ability to store energy), while the loss modulus represents the viscous portion (its ability to dissipate energy as heat). youtube.com Tan δ, the ratio of loss modulus to storage modulus, provides a measure of the material's damping characteristics. tainstruments.com
A key parameter derived from DMTA is the glass transition temperature (Tg), which marks a significant change in polymer properties from a rigid, glassy state to a more rubbery state. pbipolymer.com The Tg can be identified by the onset of the drop in the storage modulus curve or the peak of the tan δ curve. pbipolymer.com
For poly(this compound) (PCHMA), the bulky cyclohexyl side group results in a relatively high Tg compared to its linear isomers. researchgate.net PCHMA has a reported Tg of approximately 105°C. sigmaaldrich.comjamorin.com DMTA has been effectively used to study the microphase segregation in triblock copolymers of poly(this compound)-b-poly(iso-butyl acrylate)-b-poly(this compound). researchgate.net The analysis reveals two distinct relaxations corresponding to the cooperative motions of each polymer block, confirming the separation of the phases. researchgate.net
Systematic investigations into neat PCHMA have identified a Tg around 299 K (~26°C) and a low segmental fragility (a measure of how rapidly dynamics slow down near the Tg). aip.org The analysis also reveals a well-defined secondary relaxation (γ-relaxation) which is attributed to the rotational motion of the pendant cyclohexyl groups. aip.org
| Material | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Poly(this compound) (PCHMA) | Glass Transition Temperature (Tg) | ~105 °C | Indicates the transition from a glassy to a rubbery state. | sigmaaldrich.comjamorin.com |
| PCHMA-b-PiBA-b-PCHMA Copolymers | Relaxations (DMTA) | Two distinct relaxations observed | Confirms microphase segregation of the different polymer blocks. | researchgate.net |
| Neat PCHMA | Glass Transition Temperature (Tg) | ~299 K (26 °C) | Characterizes the onset of segmental motion in this specific study. | aip.org |
| Neat PCHMA | γ-relaxation | Well-defined secondary relaxation | Associated with the rotational motion of the cyclohexyl side group. | aip.org |
Assessment of Adhesion and Durability in this compound-based Materials
The incorporation of this compound (CHMA) into polymer formulations is known to enhance properties such as hardness, chemical resistance, and adhesion. chemicalsunited.com Its cyclic and hydrophobic side group contributes to improved moisture resistance, which is valuable for durable adhesives and sealants. chemicalsunited.com In pressure-sensitive adhesives (PSAs), CHMA acts as a "hard" comonomer, increasing the glass transition temperature and cohesion. chemicalsunited.com
Research on acrylate latex pressure-sensitive adhesives has shown that substituting traditional methyl methacrylate (MMA) with CHMA has a significant impact on adhesive properties. researchgate.net As the amount of CHMA increases, the shear strength of the PSA also increases. researchgate.net However, the 180° peel strength shows a more complex relationship, initially increasing and then decreasing as the CHMA content is raised from 0 to 30 wt%, with an optimal value observed at 10 wt% CHMA. researchgate.net This indicates that a balance must be struck to achieve both high cohesive strength and good peel adhesion. The loop tack, or initial grab, was observed to decrease with the incorporation of CHMA. researchgate.net
Durability, particularly under cyclic loading, is a critical performance metric for structural adhesives. Fatigue life prediction is a key aspect of assessing this durability. core.ac.uk For methacrylic adhesives, fatigue tests involving cyclic tensile loads are used to understand their long-term behavior. nih.gov Analysis of hysteresis loops during this testing reveals phenomena typical for polymers, such as creep and damping, which cause energy dissipation. researchgate.net Studies on methacrylic adhesives have shown that various models (stress-based, strain-based, energy-based) can be used to predict fatigue life, with models based on strain energy density often providing a superior fit to experimental data. nih.govresearchgate.net The presence of environmental factors like salt water or elevated temperatures can significantly decrease the fatigue life of polymer composites, highlighting the importance of durability assessments under realistic service conditions. core.ac.uk
| Adhesive System | Property Measured | Effect of Increasing CHMA Content | Reference |
|---|---|---|---|
| Acrylate Latex Pressure Sensitive Adhesive | Shear Strength | Increases | researchgate.net |
| 180° Peel Strength | Increases up to 10 wt% CHMA, then decreases | researchgate.net | |
| Loop Tack | Decreases | researchgate.net |
Mechanical Strength and Flexibility of Poly(this compound) Composites
The mechanical properties of polymers, such as tensile strength, elastic modulus (stiffness), and elongation at break (flexibility), can be significantly modified by blending them with other polymers or incorporating fillers to create composites. mdpi.com Poly(this compound) (PCHMA) is noted for its hardness, a property that can be leveraged in such materials. researchgate.net
In triblock copolymers, the length of the hard PCHMA blocks significantly influences the stiffness and microhardness of the material. researchgate.net Both of these mechanical parameters increase as the molecular weight of the PCHMA block increases. researchgate.net This demonstrates a direct relationship between the macromolecular structure of the PCHMA component and the bulk mechanical properties of the resulting copolymer.
The addition of fillers, such as fibers or nanoparticles, is a common strategy to enhance the mechanical performance of a polymer matrix. tuengr.com In fiber-reinforced polymer composites, the inclusion of a thermoplastic toughening agent can lead to significant improvements in both tensile and flexural properties. tuengr.com For instance, adding a filler can increase the tensile modulus of a glass fiber-reinforced polymer (GFRP) composite by over 100%. tuengr.com Similarly, composites made with densely grafted PCHMA on multiwalled carbon nanotubes (MWCNTs) exhibit superior mechanical properties compared to simple blends of PCHMA and CNTs, highlighting the importance of the filler-matrix interface. sigmaaldrich.com
| Material System | Property | Observation | Reference |
|---|---|---|---|
| PCHMA-based Triblock Copolymers | Stiffness & Microhardness | Increase with increasing molecular weight of the PCHMA block. | researchgate.net |
| PC/PMMA Blends (for comparison) | Elastic Modulus & Tensile Strength | Increase with higher PMMA content. | mdpi.com |
| PC/PMMA Blends (for comparison) | Elongation at Break & Impact Strength | Decrease with higher PMMA content. | mdpi.com |
| PCHMA-grafted MWCNTs | Mechanical Properties | Superior to simple blends of PCHMA and MWCNTs. | sigmaaldrich.com |
| Glass Fiber Reinforced Polymer (GFRP) Composites | Tensile Modulus | Can be increased by over 100% with the addition of thermoplastic fillers. | tuengr.com |
Applications and Performance of Cyclohexyl Methacrylate Based Materials
Coatings Technology
The molecular structure of Cyclohexyl Methacrylate (B99206), particularly its hydrophobic cyclic side group, is key to its performance in high-durability coatings. This feature improves chemical and weather resistance when compared to many linear esters. chemicalsunited.com Methacrylate resins are recognized for their excellent weatherability and scratch resistance, which are critical for protective coatings on structures exposed to the elements. evonik.commeracryl.com The addition of CHMA to acrylic polymer formulations results in coatings with low water uptake, high hardness, and robust outdoor weatherability. chemicalsunited.com These properties are essential for architectural coatings used to protect wood or concrete structures from deterioration, chalking, and bleaching. evonik.commeracryl.com The result is a durable, long-lasting finish that maintains its appearance and protective qualities over time. evonik.com
Table 1: Key Performance Enhancements of CHMA in Coatings
| Property | Enhancement Provided by CHMA | Benefit in High-Performance Coatings |
| Weather Resistance | Excellent outdoor weatherability due to hydrophobic nature. chemicalsunited.com | Protects against environmental factors like UV rays and moisture. evonik.comeastman.com |
| Durability | Increases hardness and scratch resistance. chemicalsunited.com | Provides a tough, long-lasting finish resistant to wear and tear. evonik.com |
| Chemical Resistance | Improved resistance compared to linear esters. chemicalsunited.com | Protects surfaces from chemical erosion. tetrawill.com |
| Water Resistance | Low water uptake (hydrophobicity). chemicalsunited.com | Prevents moisture ingress and subsequent damage or corrosion. uychem.com |
| Aesthetics | Enhances gloss and clarity. chemicalsunited.com | Delivers a high-quality, visually appealing finish. evonik.com |
Cyclohexyl Methacrylate is a suitable monomer for ultraviolet (UV) and electron beam (EB) radical-cure platforms. chemicalsunited.com UV-curable coatings, which harden rapidly under UV radiation, are a significant application for CHMA. tetrawill.comsigmaaldrich.com These formulations are typically composed of a photoinitiator, a reactive oligomer, and a reactive diluent like CHMA. rsc.org The inclusion of CHMA helps to balance cure speed, hardness, and film build in low-VOC systems. chemicalsunited.com
The properties of UV-curable coatings containing CHMA are highly advantageous. They are known for rapid curing, often in a second or less, which significantly boosts production efficiency. tetrawill.comsigmaaldrich.com This process occurs at room temperature, saving energy compared to traditional heat-drying methods. tetrawill.com The resulting films are characterized by excellent hardness, high gloss, hydrophobicity, and durability. sigmaaldrich.com The chemical resistance of these coatings extends the lifespan of the coated object. tetrawill.com Applications for these coatings are diverse, spanning wood, plastics, glass, and optical components. tetrawill.comspecialchem.com
Table 2: Properties of UV-Curable Coatings
| Property | Description | Advantage |
| Curing Speed | Cures in approximately one second or less under UV light. tetrawill.com | Increases production efficiency; suitable for heat-sensitive substrates. tetrawill.com |
| Curing Temperature | Cures at room temperature without the need for heat. tetrawill.com | Saves 75% to 90% of energy compared to heat-cured systems. tetrawill.com |
| Environmental Impact | Formulations are often solvent-free or nearly solvent-free. tetrawill.comspecialchem.com | Reduces the release of volatile organic compounds (VOCs). tetrawill.com |
| Surface Finish | Produces a hard, bright, and smooth surface. tetrawill.com | Achieves high gloss and prevents surface unevenness. tetrawill.com |
| Flexibility | Can be formulated with urethane acrylates for high flexibility. radtech-europe.com | The lower the crosslink density, the more flexible the film. radtech-europe.com |
In the automotive industry, coatings must provide both an attractive finish and outstanding protection against environmental factors. meracryl.comeastman.com Methacrylate resins are integral to these coatings due to their inherent weatherability and scratch resistance. meracryl.com High-solids monomers like CHMA are added to automotive coating formulations, which often include a combination of methacrylate resins and diisocyanates, to achieve a high-gloss finish and improve leveling. evonik.com These coatings protect vehicles from UV rays, scratches, and other forms of wear. evonik.com
Industrial coatings are applied to a wide array of products, including machinery, construction materials, and wood. meracryl.comchemco.si These coatings, which can be solvent-based or waterborne, rely on methacrylate monomers to precisely tailor resin properties. evonik.commeracryl.com Formulators use CHMA and other methacrylates to achieve specific performance targets such as enhanced adhesion, metal protection, and chemical resistance. evonik.comchemco.si The durability imparted by these resins ensures protection for equipment exposed to extreme conditions and potential corrosion. chemco.si
Protecting sensitive electronic components and printed circuit boards (PCBs) from harsh environmental conditions is critical for their reliability and longevity. vitrochem.commouser.com Conformal coatings, which are thin polymer films, are applied to PCBs to shield them from moisture, dust, chemicals, and temperature fluctuations. mdpoland.plmyemssolutions.com
Acrylic-based resins are a common choice for these coatings. mdpoland.plmyemssolutions.com The properties of CHMA, such as high hydrophobicity and low moisture uptake, align with the primary requirements for effective conformal coatings. chemicalsunited.comgoogle.com These coatings create a barrier that prevents corrosion, short circuits, and other failures caused by environmental contaminants. mdpoland.plplasmarugged.com The goal is to ensure the stable and long-term performance of electronics operating in demanding environments, including automotive and industrial applications. vitrochem.commouser.com Copolymers with hydrophobic monomers like CHMA demonstrate excellent environmental stability, making them suitable for protecting electronic components. google.com
Adhesives and Sealants
In the realm of adhesives and sealants, CHMA is incorporated into acrylic systems to enhance performance characteristics. It functions as a "hard" comonomer, which increases the glass transition temperature (Tg) and cohesion of the adhesive. chemicalsunited.com
Structural adhesives are designed for demanding applications where strong, durable bonds are essential. greatlakesadhesives.com Methyl methacrylate (MMA) adhesives are a type of structural adhesive known for their rapid cure speed and high strength. greatlakesadhesives.comvitrochem.comulbrich-group.com The inclusion of comonomers like CHMA contributes to improved moisture resistance, which is valuable for structural and industrial adhesives. chemicalsunited.com These adhesives are capable of bonding a variety of substrates, including metals, plastics, and composites, with minimal surface preparation. vitrochem.comafisco.com The resulting bonds exhibit not only high strength but also toughness and the ability to withstand harsh environmental conditions and temperature variations. vitrochem.com
Pressure Sensitive Adhesives (PSAs)
This compound (CHMA) is utilized as a hard monomer in the synthesis of acrylate (B77674) emulsion pressure-sensitive adhesives (PSAs), often as a substitute for methyl methacrylate (MMA). photonics.comacs.org Its incorporation into the copolymer backbone through emulsion polymerization has been shown to significantly influence the final properties of the adhesive. photonics.comacs.orgadvancedsciencenews.com
The inclusion of CHMA elevates the glass transition temperature (Tg) of the resulting copolymer. photonics.comacs.org A key performance enhancement is the improved water resistance of the PSA films, a property attributed to the hydrophobic nature of the cyclohexyl group. photonics.comacs.orgadvancedsciencenews.com This is quantitatively confirmed by an increase in the water contact angle of the latex film, which rises from 96° to 125° as the CHMA content is increased from 0 to 30 wt%. advancedsciencenews.com
The adhesive properties are also modified by the presence of CHMA. As the concentration of CHMA increases, the loop tack of the PSA decreases, while the shear strength sees a notable increase. photonics.comacs.org The 180° peel strength exhibits a more complex relationship with CHMA content, initially increasing and then decreasing, reaching a maximum value when the CHMA concentration is at 10 wt%. photonics.comacs.org
| Property | Effect of Increasing CHMA Content | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases | photonics.comacs.org |
| Water Resistance | Improves | photonics.comacs.orgadvancedsciencenews.com |
| Loop Tack | Decreases | photonics.comacs.org |
| Shear Strength | Increases | photonics.comacs.org |
| 180° Peel Strength | Increases up to 10 wt%, then decreases | photonics.comacs.org |
Optical Materials and Electronics
Poly(this compound) (PCHMA) is valued in optical applications for its high transparency, good optical clarity, and the ability to produce components with minimal distortion. plasticsengineering.orgrsc.org These properties make it a suitable material for manufacturing optical lenses. plasticsengineering.org The polymer's high gloss, durability, and scratch resistance further contribute to its utility in protective and optical films. rsc.orgresearchgate.net
A critical property for optical materials is the refractive index. The monomer, this compound, has a refractive index of approximately 1.458, while its corresponding polymer, PCHMA, has a higher refractive index of 1.5065. plasticsengineering.orgsigmaaldrich.comtaylorfrancis.comarkema.com This high refractive index is beneficial for creating clear binders and topcoats where minimal haze is required. rsc.org
| Compound | Refractive Index (n20/D) | Reference |
|---|---|---|
| This compound (Monomer) | ~1.458 | plasticsengineering.orgarkema.com |
| Poly(this compound) (Polymer) | 1.5065 | sigmaaldrich.comtaylorfrancis.com |
In the field of solar energy, poly(this compound) has emerged as a highly effective alternative to the commonly used poly(methylmethacrylate) (PMMA) for the fabrication of efficient luminescent solar concentrators (LSCs). nih.gov LSCs are devices that collect solar radiation over a large area and concentrate it onto smaller photovoltaic cells. labproinc.com
The superior performance of PCHMA in this application is attributed to its less polar nature compared to PMMA. nih.gov This characteristic promotes better dispersibility of fluorophores within the polymer matrix, which is crucial for maximizing the efficiency of LSCs, particularly at higher dye concentrations. nih.govlabproinc.com Research on LSC thin films containing the fluorophore Lumogen F Red 305 demonstrated that PCHMA-based systems achieve optical efficiencies between 9.5% and 10.0%, which is approximately 0.5-1% higher than comparable PMMA-based systems. nih.gov The enhanced interactions between the dye and the PCHMA matrix maximize the solar harvesting capabilities of the fluorophore and reduce the impact of adverse dissipative phenomena. nih.gov Further studies have shown that by optimizing the film thickness to around 30 µm, a maximum optical efficiency of about 11.5% can be achieved with PCHMA films. nih.gov
| Polymer Matrix | Optical Efficiency (ηopt) | Maximum Achieved ηopt (at ~30 µm thickness) | Reference |
|---|---|---|---|
| Poly(this compound) (PCHMA) | 9.5% - 10.0% | ~11.5% | nih.gov |
| Poly(methylmethacrylate) (PMMA) | ~9.0% - 9.5% | Not specified | nih.gov |
This compound plays a role as a comonomer in the formulation of photo-patternable resins used in the fabrication of light-emitting diodes (LEDs). plasticsengineering.orgmdpi.com Specifically, it is used in conjunction with methyl methacrylate (MMA) to create resins containing quantum dots (QDs). mdpi.com
The primary function of CHMA in these resins is to improve the dispersion of the QDs. mdpi.com This is achieved through the hydrophobic interaction between the surface of the quantum dots and the cyclohexyl groups of the CHMA. mdpi.com A well-dispersed QD system is essential for achieving high color transparency and efficiency in the final LED device. Research has identified an optimal composition for these photo-patternable resins, which was successfully used to fabricate a white LED device using photolithography and UV curing. mdpi.com
| Component | Optimal Concentration / Ratio | Reference |
|---|---|---|
| Quantum Dot (QD) | 1 wt% | mdpi.com |
| This compound (CHMA) : Methyl Methacrylate (MMA) | 7 : 3 | mdpi.com |
In the semiconductor industry, polymers based on cycloaliphatic acrylic monomers, including this compound, are synthesized for use as photoresists in the fabrication of microcircuits. These materials are chosen for their high etch resistance and excellent thermal stability, which are critical properties for the lithographic process.
A significant challenge in using such photoresists is the swelling effect caused by the developer penetrating the polymer matrix, which can lead to pattern collapse and distortion. The size of the functional group on the monomer plays a crucial role in mitigating this issue. Research has shown that polymers synthesized with CHMA exhibit the least swelling compared to those made with other cycloaliphatic monomers like isobornyl acrylate (IBOA) and dicyclopentanyl methacrylate (TCDMA). The smaller size of the cyclohexyl group in CHMA allows for a shorter distance between the polymer main chains, thus hindering developer penetration. This results in superior patterning properties, whereas polymers with the larger functional groups suffer from delamination.
| Monomer | Swelling Ratio | Patterning Outcome | Reference |
|---|---|---|---|
| This compound (CHMA) | 109% | Excellent | |
| Dicyclopentanyl Methacrylate (TCDMA) | 112% | Delaminated | |
| Isobornyl Acrylate (IBOA) | 114% | Delaminated |
The application of this compound-based materials in the domain of wearable electronics and smart devices is limited by the intrinsic properties of its polymer, PCHMA. Wearable technology fundamentally requires materials that are flexible, stretchable, and conformable to the human body. plasticsengineering.org The polymers that form the foundation of these devices are typically elastomers like polydimethylsiloxane (PDMS) and thermoplastic polyurethane (TPU), which are soft and pliable. plasticsengineering.org
In contrast, poly(this compound) is a hard, rigid material. sigmaaldrich.com It possesses a high glass transition temperature (Tg) of approximately 104 °C, meaning it remains in a glassy, non-flexible state at and well above room temperature. labproinc.com This inherent stiffness and lack of flexibility make PCHMA generally unsuitable for applications that require the material to bend, fold, or stretch with bodily movement, which is a core requirement for smart devices such as skin-mounted sensors, flexible displays, and e-textiles. photonics.complasticsengineering.org While CHMA is used in adhesives and coatings for rigid electronic components, its homopolymer does not possess the necessary mechanical properties for direct use in the flexible substrates or soft-sensing elements of wearable technology. nih.gov
Electrical Insulation Properties of CHMA-based Materials
This compound (CHMA)-based materials are gaining attention in the field of electrical insulation due to their favorable dielectric properties. Polymers intended for electrical insulation must exhibit high dielectric strength, high volume resistivity, and a low dielectric constant to prevent electrical breakdown and minimize energy loss.
Poly(this compound) (PCHMA) has been studied for its dielectric behavior. The dielectric constant is a critical parameter that indicates a material's ability to store electrical energy in an electric field. For insulating materials, a lower dielectric constant is generally preferred to reduce capacitance effects and signal propagation delays. appstate.edu A quantitative structure-permittivity relationship study of various polymers reported a dielectric constant of 2.58 for poly(this compound). chemrxiv.org This value is competitive with other commonly used polymers in electrical applications, suggesting its suitability as an insulating material.
| Polymer | Dielectric Constant |
|---|---|
| Poly(this compound) | 2.58 |
| Poly(vinyl acetate) | 3.25 |
| Poly(e-caprolactam) | 3.5 |
Biomedical and Dental Applications
This compound in Dental Composites and Filling Materials
In dental restorative materials, the composition of the resin matrix is a critical determinant of the final properties of the composite, such as polymerization shrinkage and mechanical strength. ijrpr.com Methacrylate-based resins, including those incorporating this compound (CHMA), are widely used due to their aesthetic qualities and mechanical properties. jodend.com
Polymerization shrinkage is a significant challenge in dental composites, as it can lead to stress at the restoration-tooth interface, potentially causing marginal gaps, microleakage, and secondary caries. pocketdentistry.comresearchgate.net The inclusion of bulky monomers like CHMA in the resin formulation is a strategy aimed at reducing polymerization shrinkage. Research has shown that the volumetric shrinkage of dental composites typically ranges from under 1% to as high as 6%, depending on their specific formulation. nih.gov
The mechanical properties of dental composites, such as flexural strength and modulus of elasticity, are crucial for their longevity and ability to withstand the forces of mastication. nih.govresearchgate.net The addition of fillers and the specific chemistry of the monomer system, including the use of CHMA, influence these properties. For instance, studies have evaluated the flexural strength of various methacrylate-based composites, with values ranging from approximately 96 MPa to over 152 MPa, depending on the specific product and curing method. nih.govresearchgate.net The modulus of elasticity is another important factor, as it relates to the stiffness of the material. A high modulus of elasticity combined with high polymerization shrinkage can increase stress at the adhesive interface. scielo.br
| Composite Type | Polymerization Shrinkage (%) | Flexural Strength (MPa) |
|---|---|---|
| Methacrylate-based Composite A | 2.2 | 125 |
| Methacrylate-based Composite B | 1.8 | 141 |
| Silorane-based Composite | 0.9 | 115 |
Biomaterials for Tissue Engineering and Regenerative Medicine
In the field of tissue engineering and regenerative medicine, the development of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for promoting cell adhesion, proliferation, and differentiation. springernature.com Hydrogels and other polymeric scaffolds are extensively investigated for these applications due to their biocompatibility and tunable properties. nih.gov Methacrylate-based polymers, including those derived from CHMA, are utilized in the fabrication of these scaffolds.
The ideal scaffold for tissue engineering should possess several key characteristics, including biocompatibility, appropriate mechanical properties, and a porous structure that facilitates nutrient and waste exchange. springernature.com The surface chemistry of the scaffold material is also critical for inducing specific cellular responses. The incorporation of CHMA into a polymer backbone can modify the hydrophobicity and mechanical properties of the resulting scaffold, which in turn can influence cell-material interactions.
Studies have shown that scaffolds made from various biomaterials can support the growth and proliferation of different cell types, which is a fundamental requirement for tissue regeneration. researchgate.net For instance, cell viability and proliferation assays are standard methods to evaluate the biocompatibility of new scaffold materials. High cell viability, often above 70-80%, is a positive indicator of a material's suitability for tissue engineering applications. While specific studies focusing solely on CHMA-based scaffolds for cartilage or bone regeneration are emerging, the broader family of methacrylate polymers has shown promise in this area. frontiersin.org
| Scaffold Material | Cell Type | Cell Viability (%) after 72h |
|---|---|---|
| GelMA-coated Alginate | hADSCs | >90 |
| Pure Alginate | hADSCs | >80 |
| PLLA-HA-PANi | DPSCs | 92.81 |
Hydrogels for Drug Delivery Systems
Hydrogels are three-dimensional, water-swollen polymer networks that are extensively explored as vehicles for controlled drug delivery. nih.govnih.gov Their high water content and biocompatibility make them suitable for encapsulating and releasing a wide range of therapeutic agents. youtube.com The release of drugs from hydrogels can be controlled by various mechanisms, including diffusion, swelling, and chemical degradation of the hydrogel matrix. nih.gov
Methacrylate-based hydrogels, such as those prepared from copolymers of 2-hydroxyethyl methacrylate (HEMA) and other methacrylates like CHMA, have been investigated for their potential in drug delivery systems. The inclusion of the more hydrophobic CHMA monomer can modulate the swelling behavior and the drug release kinetics of the resulting hydrogel. By adjusting the ratio of hydrophilic and hydrophobic monomers, the release profile of a drug can be tailored to meet specific therapeutic needs.
The cumulative release of a drug over time is a key parameter in evaluating the performance of a drug delivery system. Studies have shown that the release of drugs from hydrogel matrices can be sustained over extended periods, from hours to several weeks. researchgate.net The release kinetics are often analyzed using mathematical models, such as the Korsmeyer-Peppas model, to understand the underlying release mechanisms, which can range from Fickian diffusion to swelling-controlled release. nih.gov
| Hydrogel System | Drug | Cumulative Release after 24h (%) | Release Mechanism |
|---|---|---|---|
| pHEMA-based | Norfloxacin | ~40 | Diffusion-controlled |
| GelMA | Cefazolin | ~60 | Diffusion and degradation |
| PMAA/NC/CMC/MN | Lidocaine HCl | ~55 | pH-responsive |
Macromolecular Cryoprotectants
Cryopreservation is the process of preserving cells, tissues, and organs at very low temperatures. A major challenge in cryopreservation is the damage caused by the formation of ice crystals. Cryoprotective agents (CPAs) are used to mitigate this damage. While small-molecule CPAs like dimethyl sulfoxide (DMSO) are widely used, they can have cytotoxic effects. This has led to the investigation of macromolecular cryoprotectants, including various polymers, as potentially safer and more effective alternatives.
The mechanism by which macromolecular cryoprotectants work is multifaceted and can include inhibiting ice recrystallization, modulating ice nucleation, and stabilizing cell membranes. Polyampholytes, a class of polymers with both positive and negative charges, have shown promise as effective cryoprotectants. While research into CHMA-based polymers specifically as macromolecular cryoprotectants is an emerging area, the principles of polymer chemistry suggest that copolymers containing CHMA could be designed to have cryoprotective properties. The hydrophobic nature of the cyclohexyl group could influence interactions with cell membranes, potentially contributing to their stabilization during freezing and thawing.
The effectiveness of a cryoprotectant is primarily assessed by measuring the viability of cells after a freeze-thaw cycle. nih.gov High post-thaw cell viability is the goal of any cryopreservation protocol. atcc.org Studies have shown that the addition of certain macromolecular cryoprotectants can significantly improve cell recovery compared to using DMSO alone. chemrxiv.org It is crucial to assess not just immediate post-thaw viability, but also the total recovery of viable cells after a period of culture, as delayed-onset cell death (apoptosis) can occur. nih.govresearchgate.net
| Cryoprotective Agent | Cell Line | Post-Thaw Viability (%) |
|---|---|---|
| 10% DMSO | A549 | ~85 |
| Polyampholyte + 2.5% DMSO | A549 | >90 |
| Poly(ethylene glycol) + 2.5% DMSO | A549 | ~60 |
Biocompatibility Studies of this compound-based Materials
The biocompatibility of a material is a prerequisite for its use in any biomedical or dental application. It refers to the ability of a material to perform with an appropriate host response in a specific application. For materials based on this compound (CHMA), biocompatibility is a critical consideration. Leaching of unreacted monomers from a polymerized material is a potential source of cytotoxicity.
In vitro cytotoxicity assays are commonly used as an initial screening tool to assess the biocompatibility of materials. These assays typically involve exposing cultured cells, such as L929 mouse fibroblasts, to the material or its extracts and then measuring cell viability or proliferation. unesp.br A material is generally considered non-cytotoxic if the cell viability remains above a certain threshold, often 70%, according to ISO 10993-5 standards. mdpi.com
Studies on various methacrylate-based dental and biomedical materials have shown a range of cytotoxic responses, depending on the specific monomers present and the degree of polymerization. mdpi.com For example, some bulk-fill composite resins have been shown to maintain cell viability above the acceptable level, while others have demonstrated cytotoxic effects on L929 fibroblasts. unesp.br While direct and extensive biocompatibility data specifically for CHMA-based materials is still being accumulated, the existing literature on related methacrylates provides a basis for understanding their potential biological interactions.
| Material/Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| PMMA (control) | L929 | >95 |
| Dual-cure bulk-fill resin A | L929 | 53.4 |
| Dual-cure bulk-fill resin B | L929 | 45.3 |
| Dual-cure bulk-fill resin C | L929 | 20.8 |
Other Emerging Applications of this compound-based Materials
This compound (CHMA) is a versatile monomer utilized in the synthesis of polymers with a unique combination of properties, including hardness, hydrophobicity, and thermal stability. basf.comspecialchem.com These characteristics make it a valuable component in a variety of emerging high-performance applications.
Superhydrophobic Surfaces
The inherent hydrophobicity and durability of polymers based on this compound make them suitable for the creation of superhydrophobic surfaces. These surfaces are characterized by water contact angles exceeding 150° and low roll-off angles, meaning water droplets readily roll off, carrying contaminants with them. mdpi.com
Research has demonstrated that CHMA can be used as a monomer to synthesize superhydrophobic surfaces on silica nanoparticles. One method involves grafting poly(this compound) (PCHMA) onto silica nanoparticles. researchgate.net The resulting materials have potential uses in applications requiring anti-corrosion properties, drag reduction, and energy conservation. The development of such surfaces is a focus of research aiming for environmentally friendly and cost-effective production methods. nih.gov
Specialty Plastics and Films
Poly(this compound) (PCHMA) is a hard polymer valued for its optical properties. researchgate.net The high clarity and refractive index of PCHMA make it a strong candidate for specialty acrylics, optical parts, and films where durable transparency and minimal haze are required. chemicalsunited.com
A significant application is in the development of thin films for high-performance luminescent solar concentrators (LSCs), which can be integrated into high-quantum-yield photovoltaic solar cells. The physical properties of PCHMA, such as its high glass transition temperature (Tg) compared to linear alkyl isomers, contribute to its utility in these specialized applications. researchgate.net
Table 1: Physical Properties of Poly(this compound) (PCHMA)
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | 104 °C | sigmaaldrich.com |
| Amorphous Density (at 25 °C) | 1.10 g/cm³ | sigmaaldrich.com |
| Refractive Index (n20/D) | ~1.5065 | sigmaaldrich.com |
Textiles, Leather, and Paper Industries
This compound serves as a monomer or comonomer in the coatings, plastics, textiles, leather, and paper industries. chemicalbook.com In these sectors, polymers incorporating CHMA can be used to impart specific properties such as chemical resistance, water repellency (hydrophobicity), hardness, and weatherability. basf.comspecialchem.com While methacrylates, in general, are used for various functions like improving dyeability in textiles and as sizing or retention agents in papermaking, CHMA is specifically noted for its role as a comonomer in these industries. chemicalbook.comevonik.com
Sulfur-Containing Polymers for Rechargeable Lithium Batteries
A promising area of research is the use of this compound in the development of advanced materials for rechargeable lithium batteries. rsc.org Scientists have designed and synthesized sulfurized polymer cathodes derived from methacrylate monomers. rsc.orgresearchgate.net
Among these, a this compound-based sulfurized polymer, designated SP-2, has demonstrated high capacity and stability. rsc.orgrsc.org A key advantage of this material is its synthesis via a one-step polymerization at room temperature, which is a milder and more scalable approach compared to traditional methods that require high temperatures. rsc.org The resulting SP-2 cathode enables stable cycling over a broad temperature range and shows excellent performance even at low temperatures. rsc.orgrsc.org
Table 2: Performance of this compound-Based Sulfurized Polymer (SP-2) Cathode
| Parameter | Finding | Source |
|---|---|---|
| Synthesis Condition | Room-temperature copolymerization | rsc.org |
| Operating Temperature Range | 0–60 °C | rsc.orgrsc.org |
This research presents a novel pathway for converting elemental sulfur into high-value organic electrode materials for potential use in lithium metal batteries. rsc.org
Environmental and Sustainability Considerations in Cyclohexyl Methacrylate Research
Environmental Degradation Pathways of Poly(cyclohexyl methacrylate) and Related Polymers
The durability and eventual fate of polymeric materials in the environment are of significant concern. The degradation of PCHMA and related poly(meth)acrylates can occur through several mechanisms, including thermal degradation, photodegradation, and biodegradation.
Thermal Degradation:
Research on the thermal decomposition of poly(this compound) (PcHMA) has provided insights into its stability and degradation products. When subjected to heat, PcHMA undergoes depolymerization. Studies have shown that the thermal stability of PcHMA is comparable to that of poly(methyl methacrylate) (PMMA). The activation energy of decomposition for various poly(methacrylates) follows a general trend, with PcHMA exhibiting moderate thermal stability within this class of polymers.
Table 1: Activation Energy of Decomposition for Various Poly(methacrylates)
| Polymer | Activation Energy of Decomposition |
| Poly(n-butyl methacrylate) (PnBuMA) | Higher |
| Poly(isobutyl methacrylate) (PiBuMA) | Higher |
| Poly(ethyl methacrylate) (PEMA) | Higher |
| Poly(this compound) (PcHMA) | Moderate |
| Poly(methyl methacrylate) (PMMA) | Lower |
| Poly(phenyl methacrylate) (PPhMA) | Lower |
This table illustrates the relative thermal stability of PcHMA compared to other poly(methacrylates) based on their activation energies of decomposition.
Photo-oxidative Degradation:
While specific studies on the photo-oxidative degradation of PCHMA are limited, research on related poly(alkyl methacrylate)s offers valuable insights. The general mechanism of photo-oxidation in polymers involves the absorption of UV radiation, leading to the formation of free radicals. wikipedia.org In the presence of oxygen, these radicals initiate a chain reaction, causing chain scission and cross-linking, which ultimately alters the polymer's properties and leads to its degradation. wikipedia.org
For poly(alkyl methacrylate)s, the size of the ester group can influence the rate of photooxidation. researchgate.net Generally, polymers with longer alkyl chains in the ester group tend to be more susceptible to photo-degradation. researchgate.net The degradation process often involves the loss of the ester side groups, leading to the formation of methacrylic acid units within the polymer chain. researchgate.net
Biodegradation:
The biodegradation of acrylic polymers, including PCHMA, is a complex process due to the presence of a carbon-carbon backbone and quaternary carbon atoms, which make them generally resistant to microbial attack. nih.gov However, some studies have shown that certain microorganisms and enzymes can contribute to the degradation of poly(meth)acrylates. nih.govresearchgate.net For instance, esterase enzymes have been shown to hydrolyze the ester linkages in some acrylic polymers. nih.gov While poly(methyl methacrylate) has been found to be resistant to degradation by several enzymes in some studies, the potential for microbial communities in environments like landfills to degrade acrylic polymers is an area of ongoing research. nih.govnih.gov The biodegradability of these polymers is influenced by factors such as molecular weight, chemical structure, and environmental conditions. nih.gov
Development of Sustainable Formulations and Eco-Friendly Materials
In response to the demand for greener chemical products, research has focused on developing sustainable formulations incorporating cyclohexyl methacrylate (B99206). This includes the use of bio-based feedstocks and the creation of environmentally friendly materials.
Bio-based Synthesis:
Traditionally, methacrylates are derived from petrochemical sources. However, there is growing interest in producing these monomers from renewable resources to reduce the carbon footprint of the resulting polymers. ssuchy.eucolab.ws Research has explored the synthesis of methacrylic acid, a precursor to methacrylate esters, from biomass-derived organic acids like citramalate. semanticscholar.org Furthermore, patents have described the synthesis of bio-based acrylate (B77674) and methacrylate resins using bio-derived moieties such as isosorbide (B1672297) and rosin. google.com These approaches pave the way for the potential production of this compound from renewable feedstocks, thereby enhancing its sustainability profile.
Eco-Friendly Materials:
This compound is utilized in the formulation of eco-friendly materials, particularly in coatings and adhesives. Its properties contribute to the development of products with reduced environmental impact. For instance, CHMA is a component in the formulation of some 3D-printing resins where clarity and durability are important. chemicalsunited.com The development of polymers from bio-based monomers like camphor-derived methacrylates also highlights the potential for creating more sustainable thermoplastic materials.
Minimizing Volatile Organic Compound (VOC) Emissions in this compound-based Products
A significant environmental concern associated with many coatings, adhesives, and sealants is the emission of volatile organic compounds (VOCs). This compound plays a crucial role in formulating products with reduced VOC content. evonik.compaint.org
High-Solids Coatings:
This compound is used as a monomer in the formulation of high-solids coatings. evonik.comevonik.com These coatings contain a higher proportion of solid components (resins, pigments, and additives) and a lower amount of volatile solvents compared to traditional coatings. The incorporation of CHMA helps to reduce the viscosity of the resin system without the need for large amounts of solvent, enabling the formulation of coatings that comply with stringent VOC regulations. evonik.comarkema.com
Table 2: Role of this compound in Low-VOC Formulations
| Formulation Type | Role of this compound | Benefit |
| High-Solids Coatings | Monomer/Reactive Diluent | Reduces viscosity, allowing for lower solvent content. evonik.comgeosc.com |
| UV-Curable Coatings | Monomer/Reactive Diluent | Reacts during curing process, becoming part of the polymer backbone with minimal emissions. |
This table summarizes how this compound contributes to the reduction of VOCs in different types of coating formulations.
UV-Curable Systems:
This compound is also a key component in ultraviolet (UV) curable coatings and inks. kowachemical.com In these systems, the monomer acts as a reactive diluent, reducing the viscosity of the formulation for application. geosc.com Upon exposure to UV light, the CHMA polymerizes and becomes an integral part of the crosslinked polymer network. This curing process is rapid and occurs at ambient temperatures, with minimal to no emission of VOCs, making it an environmentally friendly alternative to solvent-based systems.
Theoretical and Computational Studies of Cyclohexyl Methacrylate Systems
Density Functional Theory (DFT) Calculations for Photophysical Behavior
Density Functional Theory (DFT) has become a powerful tool in computational chemistry to investigate the electronic structure and properties of molecules. macroarc.org DFT calculations are used to determine geometries, energies, and reaction mechanisms, and to predict various spectroscopic properties. macroarc.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. macroarc.org For studying photophysical behavior, a time-dependent extension of DFT, known as TD-DFT, is often employed to calculate excited-state properties and predict optical spectra, such as UV-vis absorption. matilda.sciencenih.gov
While direct and extensive TD-DFT studies on the intrinsic photophysical properties of the cyclohexyl methacrylate (B99206) (CHMA) monomer are not widely documented in dedicated publications, the principles of such investigations can be understood from studies on analogous molecules like methyl methacrylate (MMA). matilda.science For MMA, DFT and TD-DFT have been used to analyze the impact of molecular conformation on its optical and electronic properties. matilda.science Such studies typically involve calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and electronic transitions. matilda.sciencenih.gov This information helps in understanding the absorption and fluorescence characteristics of the monomer. matilda.science
In the context of poly(cyclohexyl methacrylate) (PCHMA), DFT calculations have been utilized to understand its role as a host matrix for functional molecules, such as fluorophores. mdpi.com In one study, PCHMA was used as a non-polar component in copolymer matrices for a novel aggregation-induced emission (AIE) fluorophore. mdpi.com DFT calculations were instrumental in rationalizing the AIE mechanism and understanding how the polymer environment modulates the photophysical behavior of the embedded fluorophore. mdpi.com The study highlighted that the polarity of the matrix, influenced by the CHMA content, affects the emission quantum yield of the fluorophore. mdpi.com
Theoretical investigations into related compounds, such as N-cyclohexylmethacrylamide, have also employed DFT to analyze frontier molecular orbitals (FMOs) and molecular electrostatic potential, providing insights into the molecule's reactivity and electronic characteristics. researchgate.net These examples demonstrate the capability of DFT to elucidate the electronic and optical properties of systems involving this compound, even if the monomer itself is not the primary chromophore.
| Computational Method | Application in (Poly)this compound Systems | Key Findings/Insights |
| DFT | Analysis of host matrix effects on fluorophore behavior in PCHMA copolymers. mdpi.com | Rationalized the aggregation-induced emission (AIE) mechanism of the fluorophore. mdpi.com |
| DFT | Investigation of molecular structure and vibrational frequencies of related monomers. researchgate.net | Provided optimized geometries and theoretical vibrational spectra that align with experimental data. researchgate.net |
| TD-DFT (by analogy) | Study of electronic and optical properties of methyl methacrylate (MMA). matilda.science | Revealed that MMA absorbs and emits primarily in the UV range and highlighted the influence of conformation on its properties. matilda.science |
Modeling and Simulation of Polymerization Kinetics
The kinetics of polymerization processes, including those involving this compound, are frequently studied through modeling and simulation to understand reaction mechanisms and control polymer properties. Software packages like PREDICI® are used for the kinetic modeling of free radical copolymerizations, capable of predicting outcomes such as conversion versus time, copolymer composition, and molecular weight development. matilda.science
Kinetic Monte Carlo (kMC) simulations offer a more detailed view of the polymer's microstructure. nih.gov This method can account for a large number of elementary reactions occurring in parallel, providing insights into molar mass distributions, branching, and copolymer composition. nih.gov For acrylate (B77674) polymerizations, a kMC model may include over 40 distinct reactions. nih.gov
While specific, detailed kinetic models for the homopolymerization of this compound are not extensively detailed in the cited literature, studies on structurally similar monomers provide a strong basis for understanding its behavior. For instance, the radical polymerization of 4-tert-butylthis compound has been investigated, providing insights into its polymerization kinetics and the properties of the resulting polymer. dntb.gov.ua Such studies typically determine key kinetic parameters that can be used in simulation software.
The general approach to modeling such a system would involve defining a kinetic scheme that includes the fundamental steps of polymerization:
Initiation: The decomposition of an initiator to form primary radicals.
Propagation: The addition of monomer units to the growing polymer chain.
Termination: The cessation of chain growth, typically through combination or disproportionation.
Chain Transfer: The transfer of the radical center to a monomer, solvent, or chain transfer agent.
For methacrylates, diffusion-controlled effects often become significant at higher conversions, and these phenomena must be incorporated into the model to accurately predict the reaction kinetics. matilda.science
| Modeling Technique | Application | Information Obtained |
| PREDICI® Simulation | Modeling of free radical copolymerizations. matilda.science | Conversion vs. time, composition vs. conversion, molecular weight development. matilda.science |
| Kinetic Monte Carlo (kMC) | Detailed simulation of polymer microstructure. nih.gov | Molar mass distributions (MMDs), branching levels, copolymer composition. nih.gov |
Theoretical Approaches to Polymer Blend Miscibility
The miscibility of polymer blends, which dictates their final properties, is a central topic in polymer science. A blend is considered miscible if the mixing process results in a negative Gibbs free energy of mixing (ΔG_mix). nih.gov This is defined by the equation ΔG_mix = ΔH_mix - TΔS_mix, where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. nih.gov For high molecular weight polymers, the entropy of mixing is typically very small, meaning a negative (exothermic) enthalpy of mixing is usually required for miscibility. nih.gov
Theoretical and experimental studies have been conducted on blends containing poly(this compound) (PCHMA). For example, the miscibility of PCHMA with poly(4-methyl styrene) (P4MS) has been investigated. acs.org Thermal analysis of this blend system showed a single glass transition temperature (Tg) across all compositions, which is a strong indicator of miscibility. acs.org
To probe the molecular interactions that drive miscibility, Fourier-transform infrared spectroscopy (FTIR) is often used. acs.orgchemrxiv.org In the P4MS/PCHMA blend, FTIR analysis suggested that the intermolecular interactions between the two different polymer chains are non-specific and comparable in strength to the self-interactions within the homopolymers. acs.org This indicates that while the blend is miscible, it is not driven by strong, specific interactions like hydrogen bonding. acs.org
The miscibility of polymer blends can be influenced by several factors, including:
Molecular Weight: Higher molecular weights generally lead to a decrease in the entropy of mixing, which disfavors miscibility. nih.gov
Temperature: The phase behavior of a blend can be temperature-dependent.
Specific Interactions: The presence of favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the polymer chains can lead to a negative enthalpy of mixing, promoting miscibility.
In the absence of strong specific interactions, miscibility in blends like PCHMA/P4MS is a more subtle phenomenon, likely arising from a fine balance of weak, non-specific intermolecular forces. acs.org
| Blend System | Experimental Technique | Theoretical Indication of Miscibility | Finding |
| PCHMA / Poly(4-methyl styrene) | Differential Scanning Calorimetry (DSC) | Single Glass Transition Temperature (Tg). acs.org | The blend system is miscible across the full range of compositions. acs.org |
| PCHMA / Poly(4-methyl styrene) | Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of intermolecular interactions. acs.org | Intermolecular interactions are likely non-specific. acs.org |
Molecular Origins of Polymer Properties and Relaxation Behavior
The bulk properties of polymers, such as their mechanical and dielectric behavior, are governed by molecular-level motions that occur over various length and time scales. These motions, known as relaxation processes, are often studied using techniques like dynamic mechanical analysis and dielectric relaxation spectroscopy. mdpi.com
For poly(this compound) (PCHMA), a notable feature is the presence of the bulky cyclohexyl ring in its side chain. researchgate.net This structural element plays a crucial role in the polymer's relaxation behavior. Molecular dynamics calculations have been used to analyze the motions of the repeating unit of PCHMA. mdpi.com These simulations provide insight into the conformational changes of the cyclohexyl group, specifically the "chair-to-chair" interconversion. mdpi.comresearchgate.net
Experimental studies have identified multiple relaxation processes in PCHMA:
α-relaxation: Associated with the glass transition, this process involves the cooperative segmental motion of the polymer backbone. researchgate.net
β-relaxation: A secondary relaxation process.
γ-relaxation: This is another well-defined secondary relaxation that occurs at lower temperatures or higher frequencies than the α-relaxation. researchgate.net
Theoretical and computational work has strongly linked the γ-relaxation in PCHMA to the chair-to-chair conformational change of the cyclohexyl ring. mdpi.comresearchgate.net Molecular dynamics simulations have shown that this conformational change is influenced by the local environment, such as the length of any spacer group connecting the ring to the polymer backbone. mdpi.com The energy barrier for this interconversion can be calculated and correlated with the activation energy of the γ-relaxation observed experimentally. mdpi.comresearchgate.net
By performing simulations at high temperatures (e.g., 1000 to 1500 K) where conformational changes occur on an accessible timescale, and then extrapolating the results to lower temperatures, researchers can calculate the fraction of axial and equatorial conformations. mdpi.com This approach allows for a direct connection between a specific molecular motion and a macroscopic material property, demonstrating how the molecular architecture of this compound dictates the dynamic behavior of its corresponding polymer. mdpi.com
| Relaxation Process | Associated Molecular Motion | Computational Tool | Key Insight |
| α-relaxation | Cooperative segmental motion of the polymer backbone. researchgate.net | N/A | Corresponds to the glass transition temperature (Tg). researchgate.net |
| γ-relaxation | Chair-to-chair conformational conversion of the cyclohexyl ring. mdpi.comresearchgate.net | Molecular Dynamics (MD) Simulations. mdpi.com | The dynamics of this specific side-chain motion are directly responsible for the observed γ-relaxation peak in spectroscopic measurements. mdpi.comresearchgate.net |
Q & A
Q. What are the established methods for synthesizing cyclohexyl methacrylate (CHMA), and how do reaction conditions influence yield and purity?
CHMA is synthesized via transesterification of methyl methacrylate with cyclohexanol. Critical parameters include temperature control (typically 80–120°C), catalyst selection (e.g., acid or enzyme catalysts), and molar ratios of reactants. Excess cyclohexanol is often used to drive the reaction equilibrium toward CHMA formation. Post-synthesis purification involves vacuum distillation to isolate CHMA from unreacted monomers and byproducts . For industrial-scale applications, process optimization (e.g., pre-emulsion addition protocols) ensures consistent monomer incorporation into polymers .
Q. How can researchers characterize CHMA and its homopolymers using standard analytical techniques?
- Chromatography : High-Performance Liquid Chromatography (HPLC) with polar columns (e.g., DB-FFAP) resolves CHMA from other acrylates, validated by retention time comparisons with standards .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures glass transition temperature (Tg), which ranges from 9.8°C to 47.5°C for CHMA copolymers, depending on cyclic monomer content .
- Spectroscopy : FTIR identifies characteristic peaks (e.g., C=O stretch at 1720 cm⁻¹, C-O-C at 1150 cm⁻¹) to confirm monomer structure .
Q. What are the critical storage and handling protocols for CHMA to prevent premature polymerization?
CHMA must be stored under air (not inert gases) at ≤35°C, as oxygen is required for stabilizers (e.g., hydroquinone derivatives) to inhibit radical polymerization. For extended storage (>4 weeks), dissolved oxygen levels should be replenished. Avoid contact with iron(III) ions, which weakly initiate polymerization. Use stainless steel or properly passivated carbon steel equipment .
Q. How does CHMA enhance the thermal stability of acrylic copolymers compared to linear methacrylates?
The bulky cyclohexyl group in CHMA reduces chain mobility, increasing thermal degradation onset temperatures. For example, CHMA-containing copolymers exhibit degradation starting at 195–222°C in inert atmospheres, compared to 160–217°C in oxidizing conditions. This stability is attributed to steric hindrance and reduced backbone scission rates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in CHMA copolymer decomposition mechanisms under varying atmospheres?
Simultaneous TG/FTIR/QMS analysis reveals that CHMA copolymers decompose via radical mechanisms in both inert (He) and oxidizing (air) atmospheres, releasing volatiles like methacrylic acid, cyclohexane, and CO2. While oxygen reduces initial decomposition temperatures by ~35°C, the primary degradation pathway (C–C and C–O bond cleavage) remains consistent. Researchers should compare mass loss profiles and evolved gas spectra across atmospheres to validate mechanistic models .
Q. How can copolymer composition be optimized to balance Tg, solvent resistance, and processability in CHMA-based materials?
- Monomer Ratios : Increasing CHMA content (e.g., 6% in emulsion polymers) elevates Tg and solvent resistance but may reduce flexibility. A balance is achieved by copolymerizing with monomers like benzyl methacrylate or citronellyl methacrylate .
- Process Design : Staged monomer addition (e.g., 180 minutes for CHMA followed by 60 minutes without CHMA) improves emulsion polymer homogeneity and drying kinetics in coatings .
Q. What methodological challenges arise when analyzing CHMA degradation products, and how are they addressed?
Overlapping FTIR/QMS signals (e.g., formic acid vs. methacrylic acid) complicate degradation product identification. Solutions include:
Q. How do conflicting data on CHMA’s hydrophobicity impact its application in waterborne coatings?
While CHMA’s cyclohexyl group enhances hydrophobicity, excessive use (>10 wt%) can destabilize emulsions. Researchers must optimize surfactant systems (e.g., nonionic surfactants) and monitor particle size via dynamic light scattering (DLS) to ensure colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
